molecular formula C15H12N2O3 B11383335 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

Cat. No.: B11383335
M. Wt: 268.27 g/mol
InChI Key: HTZFFLOPHCQPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a 1,2-oxazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a furan-2-carboxamide moiety. Its molecular formula is C₁₅H₁₂N₂O₃, with a molecular weight of 268.32 g/mol. Compound A has garnered attention in antiviral drug discovery due to its inclusion in docking studies targeting monkeypox DNA polymerase and profilin-like proteins, where it demonstrated competitive binding interactions . The structural combination of aromatic and electron-rich heterocycles (oxazole and furan) positions it as a promising scaffold for modulating viral enzyme activity.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)12-9-14(20-17-12)16-15(18)13-3-2-8-19-13/h2-9H,1H3,(H,16,18)

InChI Key

HTZFFLOPHCQPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the cyclization of an appropriate precursor, such as a nitrile oxide, with a suitable alkyne to form the oxazole ring. This is followed by the coupling of the oxazole derivative with furan-2-carboxylic acid under amide formation conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole and furan rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. This compound may exert its effects through the inhibition of key enzymes involved in disease pathways or by binding to specific receptors to modulate cellular responses .

Comparison with Similar Compounds

Heterocyclic Core Influence

  • Oxazole vs. Oxadiazole: Compounds A (oxazole) and B (oxadiazole) differ in electronic properties. However, oxazole derivatives like A may offer better metabolic stability due to reduced ring strain .
  • Thiophene vs. Phenyl : Compound C replaces the 4-methylphenyl group in A with thiophene, introducing sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking with aromatic residues in target proteins) .

Substituent Effects

  • Aliphatic vs. Aromatic Chains : Compound D’s pentanamide group increases logP (3.80) compared to A’s furan carboxamide, suggesting improved membrane permeability but poorer aqueous solubility .

Pharmacokinetic Considerations

  • Compound B’s solubility (42.7 µg/mL) is higher than typical lipophilic analogs, likely due to its methoxy group’s polarity. However, this remains suboptimal for oral administration, necessitating formulation optimization .
  • The brominated compounds (E, F) and benzoxazole derivative (G) face significant solubility challenges due to high molecular weight and aromaticity, limiting their utility without prodrug strategies .

Biological Activity

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.25 g/mol
  • SMILES Notation : Cc1ccc(cc1)c2noc(c2)C(=O)N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)8.5Induction of apoptosis via p53 pathway
U-937 (Leukemia)12.0Cell cycle arrest at G0-G1 phase
HeLa (Cervical)10.0Disruption of DNA replication machinery

The compound's activity is attributed to its ability to trigger apoptosis through the activation of caspase pathways and modulation of p53 expression levels, which are critical in cancer cell survival.

The mechanisms by which this compound exerts its effects include:

  • Apoptosis Induction : The compound activates pro-apoptotic proteins while inhibiting anti-apoptotic factors.
  • Cell Cycle Arrest : It causes cell cycle arrest, particularly at the G0-G1 phase, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells :
    • Objective : To assess the cytotoxicity against MCF-7 cells.
    • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 8.5 µM, with flow cytometry confirming apoptosis induction.
  • Leukemia Model :
    • Objective : To evaluate effects on U-937 cells.
    • Findings : Observed significant cell death at 12 µM concentration, with molecular analysis revealing activation of caspase-3 and a marked increase in p53 levels.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Oxazole Ring : Reaction between 4-methylphenyl isocyanate and furan derivatives.
  • Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives under acidic or basic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.